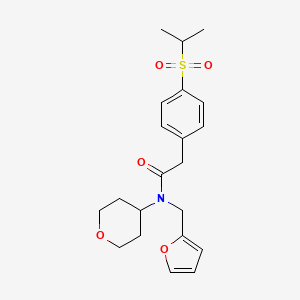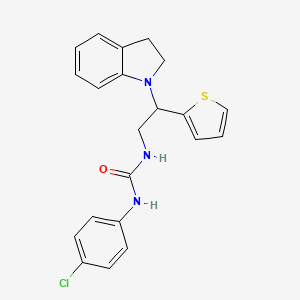
1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPI-169 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in gene regulation, and their dysregulation has been implicated in several diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Novel derivatives of urea compounds, including those similar to "1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea," have been synthesized and studied for their biological activities. These compounds have shown promise in applications such as plant growth regulation, indicating their potential utility in agricultural sciences. For instance, the synthesis and biological activity of certain urea derivatives have demonstrated their efficacy as plant growth regulators, showcasing the chemical's versatility beyond its initial applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Corrosion Inhibition
Research has also explored the use of urea derivatives as corrosion inhibitors, particularly for protecting metals in corrosive environments. This application is crucial in industries where metal longevity and integrity are paramount. Studies have found that certain 1,3,5-triazinyl urea derivatives are effective in inhibiting corrosion in mild steel, providing insights into the compound's potential in industrial applications (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011).
Pharmaceutical Research
In the pharmaceutical realm, urea derivatives have been investigated for their therapeutic potentials, such as in the treatment of neurological disorders. Compounds with structures similar to "1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea" have been studied for their anticonvulsant activities, contributing to our understanding of their potential applications in medicine (A. I. Vengerovskii, O. E. Vaizova, M. I. Smagina, & V. N. Khudoleĭ, 2014).
Material Science and Chemistry
Urea derivatives have found applications in material science, particularly in the synthesis of novel macroheterocycles, which are essential in creating new materials with unique properties. These compounds' synthesis and the study of their chemical properties contribute significantly to advancements in material sciences and chemistry (B. Babu, K. Srinivasulu, G. S. Prasad, & C. N. Raju, 2007).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-16-7-9-17(10-8-16)24-21(26)23-14-19(20-6-3-13-27-20)25-12-11-15-4-1-2-5-18(15)25/h1-10,13,19H,11-12,14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEUUSVHPLHHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)
![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)
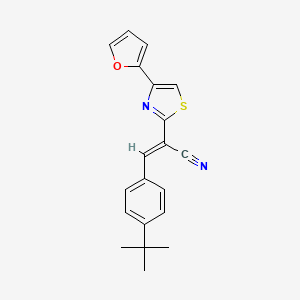
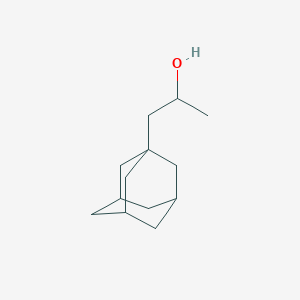

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)
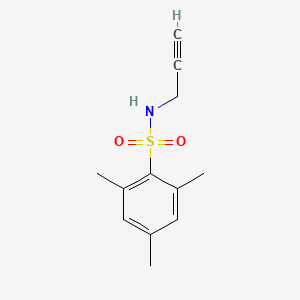

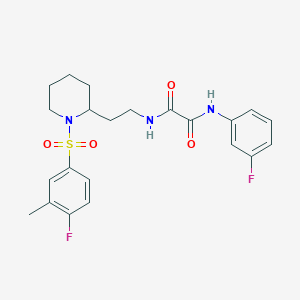
![(4-(1H-pyrrol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2529898.png)
![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)
![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)

